molecular formula C14H21F6N3O6 B2830537 3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid CAS No. 2377033-00-4

3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2830537
CAS No.: 2377033-00-4
M. Wt: 441.327
InChI Key: DVMCKJSYGBGWLG-UHFFFAOYSA-N
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Description

Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step procedures . Their structures are typically characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. For example, a novel nano-sized bis(3-(piperazine-1-yl)propyl)tungstate (BPPT) has been introduced as an efficient and reusable organometallic catalyst for one-pot synthesis of 4H-chromene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be determined using various analytical techniques. For example, the molecular formula, average mass, and monoisotopic mass of a similar compound, tert-Butyl (3-(piperazin-1-yl)propyl)carbamate, have been determined .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Antibacterial Quinolones : A study by Miyamoto et al. (1990) delved into the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, highlighting the significant antibacterial properties conferred by specific substituents, including variously substituted piperazines (Miyamoto et al., 1990).

  • Piperazinyl Oxazolidinone Antibacterial Agents : Tucker et al. (1998) investigated piperazinyl oxazolidinones containing heteroaromatic rings, identifying compounds with promising antibacterial activities against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, highlighting the significance of the piperazinyl and oxazolidinone components (Tucker et al., 1998).

  • Orthogonal Protection Strategy : Clark and Elbaum (2007) described an orthogonal protection strategy for synthesizing variously substituted piperazines, demonstrating the versatility of the oxazolidinone scaffold in synthesizing piperazine derivatives (Clark & Elbaum, 2007).

Antimicrobial Applications

  • Novel Antimicrobial Agents : Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds derived from triazole-4-carboxylic acid bearing piperazine carboxamides, demonstrating moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

  • Difluorinated Quinolones : Hirose et al. (1987) characterized NY-198, a new difluorinated quinolone with a broad antibacterial spectrum and significant in vitro and in vivo activity against various pathogens, underscoring the therapeutic potential of such compounds (Hirose et al., 1987).

Mechanism of Action

The mechanism of action of piperazine derivatives can vary depending on their specific structure and the biological system in which they are acting. Some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound .

Future Directions

The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . These compounds have exciting implications in drug discovery and development .

Properties

IUPAC Name

3-(3-piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.2C2HF3O2/c14-10-13(8-9-15-10)5-1-4-12-6-2-11-3-7-12;2*3-2(4,5)1(6)7/h11H,1-9H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCKJSYGBGWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2CCOC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F6N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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